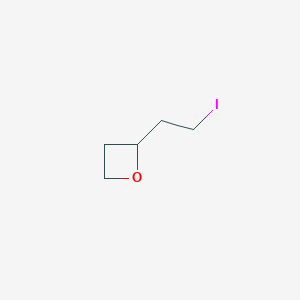
2-(2-Iodoethyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Iodoethyl)oxetane” is a chemical compound with the molecular formula C5H9IO . It has an average mass of 212.029 Da and a monoisotopic mass of 211.969803 Da .
Synthesis Analysis
The synthesis of oxetanes, including “this compound”, often presents significant challenges that limit their use in practical applications . A methodology has been developed that introduces a new synthetic disconnection to access oxetanes from native alcohol substrates . This approach has been demonstrated in late-stage functionalization chemistry and has been further exploited to develop a single-step synthesis of a known bioactive synthetic steroid derivative .Molecular Structure Analysis
The oxetane ring is a four-membered heterocycle containing an oxygen atom . It has an inherent ring strain of 106 kJ·mol−1 . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .Chemical Reactions Analysis
Oxetanes are known to undergo various chemical reactions. For instance, they can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . They can also be formed from inactivated alcohols via selective C−H functionalization .Physical And Chemical Properties Analysis
Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and enhanced metabolic stability compared with other related oxygen heterocycles . These properties make them of increasing importance in drug design .Wissenschaftliche Forschungsanwendungen
Oxetanes in Drug Discovery
Oxetanes have been recognized for their ability to influence aqueous solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules. Substituting common functionalities like gem-dimethyl or carbonyl groups with an oxetane can significantly increase aqueous solubility and reduce metabolic degradation rates. This transformation can also induce conformational changes in aliphatic chains, potentially affecting the bioactivity of drug candidates. The rich chemistry of oxetan-3-one and its derivatives expands the toolkit for drug discovery, offering novel routes to explore therapeutically relevant structures (Wuitschik et al., 2010).
Applications in Heterocyclic Compound Synthesis
Recent advancements highlight oxetanes as valuable intermediates for constructing heterocyclic systems. Their utility is evident in various synthetic strategies, including ring expansion, ring opening, and C-2 functionalization, underscoring their versatility in creating complex molecular architectures (Malapit & Howell, 2015).
Oxetanes as 3-Dimensional Fragments for Screening
The preparation of 2-sulfonyl-oxetanes, offering non-planar structures with desirable physicochemical properties, exemplifies the integration of oxetanes into fragment-based drug discovery. These fragments not only enrich the chemical space explored during screening but also provide a foundation for further functionalization and incorporation into more complex drug-like compounds, facilitating the discovery of novel bioactive molecules (Morgan, Hollingsworth, & Bull, 2014).
Enhancing Physicochemical and Metabolic Properties
Oxetanes have been used to modify the physicochemical and metabolic properties of drug templates, such as thalidomide and lenalidomide. Substituting an imide carbonyl group with an oxetane in these structures resulted in analogs that retained similar in vitro properties to the parent drugs, with notable differences in plasma stability. This strategy suggests a path towards controlling in vivo metabolism and potentially modulating pharmacokinetic profiles (Burkhard et al., 2013).
Oxetane Chemistry in Organic Synthesis
The diverse reactivity of oxetanes has been harnessed in organic synthesis, particularly in reactions involving hypervalent iodine compounds. These reactions include the efficient and selective oxidation of alcohols to carbonyl compounds, highlighting the role of oxetanes and related iodine-mediated reactions in developing new synthetic methodologies (Uyanik & Ishihara, 2009).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, “2-(Iodomethyl)oxetane”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used to fine-tune physicochemical properties of drug compounds . Future research will likely continue to explore the benefits of appending the oxetane motif to drug compounds, as well as potential pitfalls, challenges, and future directions .
Eigenschaften
IUPAC Name |
2-(2-iodoethyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-3-1-5-2-4-7-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWJZCJFYFPQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

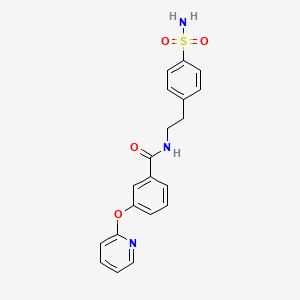
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2863603.png)
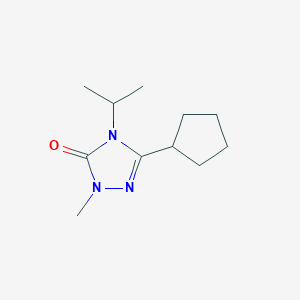
![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2863606.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
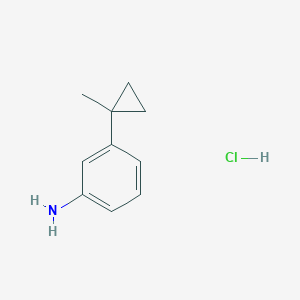
![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)
![Ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2863616.png)
![Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2863617.png)
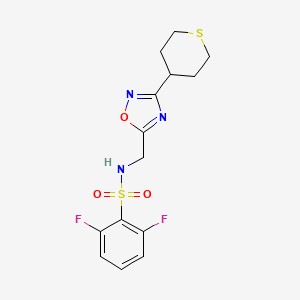

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2863622.png)
![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2863623.png)